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molecular formula C9H11NO2 B1315987 2-Methyl-2-(3-pyridinyl)propanoic acid CAS No. 169253-35-4

2-Methyl-2-(3-pyridinyl)propanoic acid

Cat. No. B1315987
M. Wt: 165.19 g/mol
InChI Key: KKTMNUCQFGXDNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05891872

Procedure details

Ethyl α,α-dimethyl-3-pyridylacetate (disclosed in EP Application 0 288 279, published Oct. 26, 1988) (2.67 grams, 13.8 mmoles) was dissolved in EtOH (11.1 ml.) and a 1.0M LiOH in water (33.3 ml.) (33.4 mmoles) was added. The mixture was stirred at 25° C. for 4 hours. 1N HCl (38.73 ml.) was added and after 5 minutes the mixture was evaporated to dryness to give the titlle compound (Yield: 100%).
Quantity
2.67 g
Type
reactant
Reaction Step One
Name
Quantity
11.1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
33.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
38.73 mL
Type
reactant
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:9]1[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=1)([CH3:8])[C:3]([O:5]CC)=[O:4].[Li+].[OH-].O.Cl>CCO>[CH3:8][C:2]([C:9]1[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=1)([CH3:1])[C:3]([OH:5])=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
2.67 g
Type
reactant
Smiles
CC(C(=O)OCC)(C)C=1C=NC=CC1
Name
Quantity
11.1 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
33.3 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
38.73 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 25° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated to dryness

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC(C(=O)O)(C)C=1C=NC=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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